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Compound of Interest

2-Amino-1-(4-
Compound Name:
hydroxyphenyl)ethanone

Cat. No. B1581469

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1-(4-hydroxyphenyl)ethanone, also known as p-hydroxy-alpha-
aminoacetophenone, is a valuable intermediate in the synthesis of various pharmaceutical
compounds, including adrenergic agonists. Its chemical structure, featuring a primary amine, a
ketone, and a phenol group, makes it a versatile building block for drug discovery and
development. This document provides a detailed overview of the spectroscopic analysis of this
compound, including protocols for its characterization and a summary of its key spectral data.
While a complete set of experimentally-verified spectra for the free base is not readily available
in the public domain, this note compiles available data for its hydrochloride salt and provides
expected values based on the analysis of structurally similar compounds.

Physicochemical Properties

Basic information about 2-Amino-1-(4-hydroxyphenyl)ethanone and its commonly used
hydrochloride salt is summarized below.
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. 2-Amino-1-(4-
2-Amino-1-(4-
Property hydroxyphenyl)ethanone
hydroxyphenyl)ethanone
HCI
Molecular Formula CsHoNO:2 CsH10CINO2
Molecular Weight 151.16 g/mol 187.62 g/mol [1]
Appearance - White crystalline solid[1]

Soluble in water and polar

Solubility ]
organic solvents[1]

CAS Number 6333-46-6 19745-72-3[1]

Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for 2-Amino-1-
(4-hydroxyphenyl)ethanone and its derivatives.

Molar Absorptivity
Solvent Amax (nm) Notes

(€)

Expected T - T*

transition of the

Methanol ~278 )
substituted benzene
ring.
Slight hypsochromic
Water ~275 - shift may be observed

in polar solvents.

Infrared (IR) Spectroscopy
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Expected Wavenumber

Functional Group Intensity

(cm™)
O-H (Phenol) 3400-3200 Broad, Strong
N-H (Primary Amine) 3400-3250 Medium (two bands)
C-H (Aromatic) 3100-3000 Medium to Weak
C-H (Aliphatic) 3000-2850 Medium to Weak
C=0 (Ketone) 1680-1665 Strong
C=C (Aromatic) 1600-1450 Medium to Weak
C-N (Amine) 1250-1020 Medium
C-O (Phenol) 1260-1180 Strong

H NMR Spectroscopy (500 MHz, DMSO-de)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~9.80 S 1H Phenolic -OH
~8.20 brs 2H Amino -NH2
Aromatic (ortho to
7.85 d 2H
C=0)
Aromatic (meta to
6.90 d 2H
C=0)
4.10 S 2H Methylene -CH2-

Note: Chemical shifts are predictive and can vary based on solvent and concentration.

3C NMR Spectroscopy (125 MHz, DMSO-de)
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Chemical Shift (6, ppm) Assighment

~195 Carbonyl C=0

~162 Aromatic C-OH

~131 Aromatic CH (ortho to C=0)
~128 Aromatic C (ipso to C=0)
~115 Aromatic CH (meta to C=0)
~45 Methylene -CHz-

Note: Chemical shifts are predictive and can vary based on solvent and concentration.

Mass Spectrometry

lonization Mode [M+H]* (m/z)

Key Fragmentation lons
(m/z)

ESI 152.07

135 (M-NHs)*, 121 (M-
CH2NH2)*, 93 (CeHs0)*

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-1-(4-
hydroxyphenyl)ethanone Hydrochloride

This protocol is adapted from established synthetic routes for related aminoketones.

Materials:

Phenol

Aminoacetonitrile hydrochloride

Anhydrous aluminum chloride (AICI3)

Dry hydrogen chloride (HCI) gas
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Ethylene dichloride (solvent)
Hydrochloric acid (concentrated)
Water

Standard laboratory glassware and equipment

Procedure:

In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube,
and a condenser, suspend anhydrous aluminum chloride in ethylene dichloride.

Add phenol to the suspension and stir the mixture.

Slowly bubble dry hydrogen chloride gas through the mixture while maintaining the
temperature between 30-40°C.

Add aminoacetonitrile hydrochloride portion-wise to the reaction mixture.
Continue stirring at 35-45°C for several hours until the reaction is complete (monitor by TLC).

Cool the reaction mixture and carefully quench by pouring it onto a mixture of crushed ice
and concentrated hydrochloric acid.

The product will precipitate as the hydrochloride salt.

Collect the solid by filtration, wash with cold water, and then with a small amount of cold
ethanol.

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain
pure 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride.

Workflow for Synthesis and Purification:

Pure 2-Amino-1-(4-hydroxyphenyl)ethanone HCI

Friedel-Crafts Acylation Quenching Product Precipitation R )
&A]Cll HCl gas, Ethylene Dichloride) [(h:e + Conc. HCI) (Hydrochloride Salt) R e e
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Synthesis and purification workflow.

Protocol 2: Spectroscopic Characterization

1. UV-Visible Spectroscopy
e Instrument: A standard double-beam UV-Vis spectrophotometer.
e Solvent: Methanol or Ethanol (spectroscopic grade).
e Procedure:
o Prepare a dilute solution of the compound (e.g., 10-5 M).
o Record the spectrum from 200 to 400 nm against a solvent blank.
o lIdentify the wavelength of maximum absorbance (Amax).
2. Infrared (IR) Spectroscopy
e Instrument: Fourier Transform Infrared (FTIR) spectrometer.
o Sample Preparation: Prepare a KBr pellet or use an ATR accessory.
e Procedure:
o Acquire the spectrum over the range of 4000-400 cm™1.
o Identify the characteristic absorption bands for the functional groups.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
¢ Instrument: 400 or 500 MHz NMR spectrometer.
e Solvent: Deuterated dimethyl sulfoxide (DMSO-ds) or deuterated methanol (CDsOD).

e Procedure:
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o Dissolve a few milligrams of the sample in the deuterated solvent.
o Acquire *H and 3C NMR spectra.
o Process the spectra and assign the signals to the respective nuclei.
4. Mass Spectrometry
e Instrument: Mass spectrometer with Electrospray lonization (ESI) source.

e Procedure:

[¢]

Dissolve the sample in a suitable solvent (e.g., methanol).

Infuse the solution into the ESI source.

[¢]

[e]

Acquire the mass spectrum in positive ion mode to observe the [M+H]* ion.

o

Perform fragmentation analysis (MS/MS) if required to confirm the structure.

Application in Drug Development: A Case Study
with a Structural Isomer

While direct signaling pathway information for 2-Amino-1-(4-hydroxyphenyl)ethanone is
limited, a study on its structural isomer, 1-(4-amino-2-hydroxyphenyl)ethanone (AHPE), has
demonstrated its potential as a quorum sensing (QS) inhibitor in the bacterium Agrobacterium
tumefaciens. This provides a valuable insight into the potential biological activities of this class
of compounds.

Quorum Sensing Inhibition by AHPE:

AHPE has been shown to interfere with the tral/traR QS system in A. tumefaciens. This system
regulates the expression of virulence genes. The proposed mechanism involves the
downregulation of the expression of tral (the autoinducer synthase) and traR (the
transcriptional regulator), rather than competing with the signaling molecule.
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Proposed mechanism of quorum sensing inhibition by AHPE.
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This example illustrates how compounds like 2-Amino-1-(4-hydroxyphenyl)ethanone can be
explored for their potential to modulate bacterial communication and virulence, a promising
avenue in the development of new antimicrobial agents.

Conclusion

The spectroscopic analysis of 2-Amino-1-(4-hydroxyphenyl)ethanone is crucial for its quality
control and for its application in synthetic and medicinal chemistry. This document provides a
foundational guide for researchers, offering protocols for its synthesis and characterization,
along with a summary of its key spectral features. The exploration of the biological activities of
its isomers opens up exciting possibilities for the development of novel therapeutics based on
this chemical scaffold. Further research to obtain and publish a complete, experimentally
verified spectroscopic dataset for the free base is highly encouraged.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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